1-Methoxy-N-methylisoquinolin-8-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-methoxy-N-methylisoquinolin-8-amine |
InChI |
InChI=1S/C11H12N2O/c1-12-9-5-3-4-8-6-7-13-11(14-2)10(8)9/h3-7,12H,1-2H3 |
InChI Key |
KOGBCIGGILXBQN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=C1C(=NC=C2)OC |
Origin of Product |
United States |
Preclinical Biological Activity Investigations of 1 Methoxy N Methylisoquinolin 8 Amine Analogs
Antimicrobial Activity Studies
Derivatives of the isoquinoline (B145761) and the closely related quinoline (B57606) core have been extensively evaluated for their efficacy against a variety of microbial pathogens.
A novel class of alkynyl isoquinoline compounds has demonstrated potent bactericidal activity against a wide range of Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). mdpi.com Two representative compounds, HSN584 and HSN739, showed significant antibacterial efficacy. mdpi.com These compounds were found to have a low propensity for developing resistance and were capable of reducing MRSA load within macrophages, an environment where antibiotics like vancomycin (B549263) are less effective. mdpi.com
Studies on isoquinoline-5,8-dione (B3342986) analogs also revealed antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL. nih.gov Interestingly, for the most active of these compounds, the minimal bactericidal concentration (MBC) was equivalent to their MIC, classifying them as bactericidal agents. nih.gov
Table 1: Antibacterial Activity of Alkynyl Isoquinoline Analogs
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| HSN584 | Staphylococcus epidermidis | 4-16 |
| Listeria monocytogenes | 4-16 | |
| Streptococcus pneumoniae | 4-16 | |
| Enterococcus faecalis | 4-16 | |
| Clostridium difficile | 4-16 | |
| Enterococcus faecium | 4-16 | |
| MRSA | 4 or 8 | |
| HSN739 | Staphylococcus epidermidis | 4-16 |
| Listeria monocytogenes | 4-16 | |
| Streptococcus pneumoniae | 4-16 | |
| Enterococcus faecalis | 4-16 | |
| Clostridium difficile | 4-16 | |
| Enterococcus faecium | 4-16 | |
| MRSA | 4 or 8 |
Data sourced from reference mdpi.com
While research on the antifungal properties of direct 1-methoxyisoquinolin-8-amine (B595219) analogs is limited, studies on the related 8-hydroxyquinoline (B1678124) scaffold have revealed potent and broad-spectrum antifungal activity. nih.gov One novel 8-hydroxyquinoline derivative, compound L14, was particularly effective and demonstrated lower cytotoxicity compared to the established drug clioquinol. nih.gov Another 8-hydroxyquinoline derivative, PH151, showed promise against fungal species common in ocular infections, such as Candida and Fusarium, with MIC values between 1.0 and 16.0 µg/ml. nih.gov Furthermore, some 8-hydroxyquinoline derivatives have been found to work synergistically with existing antifungal drugs like fluconazole, potentially helping to combat drug-resistant fungal strains. nih.govresearchgate.net
The broad class of isoquinoline alkaloids has been reported to possess antiviral properties. wisdomlib.orgnih.gov However, specific studies detailing the activity of 1-methoxy-N-methylisoquinolin-8-amine analogs against viruses, particularly coronaviruses, are not extensively documented in current literature. General screening of compound libraries has identified various chemical structures with anti-coronavirus activity. For instance, a screening of FDA-approved and experimental compounds identified 13 molecules with activity against SARS-CoV-2 in a human lung cell line, including iminosugars like MON-DNJ. nih.gov While these findings are crucial for antiviral drug development, the identified active compounds are not structurally analogous to isoquinoline derivatives. Further research is needed to specifically evaluate the antiviral potential of this compound analogs.
Analogs of the structurally similar 8-aminoquinoline (B160924) class are well-known for their significant antiparasitic activities. nih.gov The 8-amino-6-methoxyquinoline (B117001) scaffold, in particular, is a core component of antimalarial drugs like primaquine (B1584692) and tafenoquine. mdpi.com A racemic analog, (±)-8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline succinate (B1194679) (NPC1161C), was found to be highly effective in animal models of malaria (Plasmodium berghei), as well as against Pneumocystis carinii and Leishmania donovani. nih.gov Further investigation into its individual enantiomers revealed that the (-)-enantiomer, NPC1161B, was severalfold more active than the (+)-enantiomer in all murine models tested. nih.gov
Additionally, a series of new hybrids combining the 8-amino-6-methoxyquinoline core with a tetrazole ring has been synthesized and tested for antiplasmodial activity against Plasmodium falciparum. mdpi.com The efficacy of these compounds was found to be highly dependent on the nature of the linker between the two moieties. mdpi.com
Anticancer and Antitumor Evaluations
Various analogs of isoquinoline have been synthesized and evaluated for their potential as anticancer agents, showing promising results in a range of human cancer cell lines.
A series of novel isoquinolinamine compounds were tested for their anti-leukemic potential. nih.gov The 3-(p-Tolyl)isoquinolin-1-amine, FX-9, was identified as the most effective agent against both B- and T-acute lymphoblastic leukemia (ALL) cells, with IC50 values ranging from 0.54 to 1.94 μM. nih.gov
In another study, aminoisoquinoline-5,8-quinones bearing α-amino acid moieties were synthesized and evaluated for cytotoxicity. nih.gov Four compounds, derived from L-alanine, L-leucine, L-phenylalanine, and D-phenylalanine, were highlighted as particularly promising, with IC50 values between 0.5 and 6.25 μM against gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines, while showing good selectivity over non-tumoral fibroblasts. nih.gov
Furthermore, 3-aminoisoquinolin-1(2H)-one derivatives were screened against the NCI-60 panel of human tumor cell lines. univ.kiev.ua The compound 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one emerged as a lead compound, effectively inhibiting the growth of tumor cells with an average GI50 of -5.18 (log10 M). univ.kiev.ua It showed particular selectivity towards breast cancer cell lines, with MDA-MB-468 and MCF7 being the most sensitive. univ.kiev.ua
Table 2: In Vitro Cytotoxicity of Selected Isoquinoline Analogs
| Compound Class | Compound(s) | Cancer Cell Line(s) | Key Finding (IC50 / Activity) |
|---|---|---|---|
| Isoquinolinamines | FX-9 | SEM, RS4;11, Jurkat, CEM (Leukemia) | IC50: 0.54 - 1.94 µM |
| Aminoisoquinoline-5,8-quinones | L-alanine, L-leucine, L-phenylalanine, D-phenylalanine derivatives | AGS (Gastric), SK-MES-1 (Lung), J82 (Bladder) | IC50: 0.5 - 6.25 µM |
| 3-Aminoisoquinolin-1(2H)-ones | 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Panel (esp. Breast Cancer) | Average lg(GI50) = -5.18 |
Data sourced from references nih.govnih.govuniv.kiev.ua
Analysis of Growth Inhibition and Apoptosis Induction in Preclinical Models
Analogs of this compound have been the subject of preclinical investigations to determine their effects on cell growth and their ability to induce programmed cell death, or apoptosis. Research into related structures, such as anthraquinone (B42736) analogs, provides insights into the potential mechanisms. For instance, novel anthraquinone compounds have demonstrated significant cytotoxic activity. nih.gov One such prototype, AQ-101, exhibited an IC₅₀ of 0.83 ± 0.18 μM against EU-1 ALL cells. nih.gov This compound was found to induce the degradation of the MDM2 protein, leading to an increase in p53 levels, a key protein in initiating apoptosis. nih.gov Further studies on bichalcone analogs have also shown significant in vitro anticancer activity, with some compounds displaying GI₅₀ values ranging from 0.70 to 13.10 µM. nih.gov The mode of action for some of these analogs involves the induction of apoptosis signaling. nih.gov For example, one analog was found to induce apoptosis in HT-29 colon cancer cells through both the death receptor (Fas/CD95) and mitochondrial-dependent pathways. nih.gov This was evidenced by the increased expression of proteins like Fas/CD95, FADD, cytosolic cytochrome c, and caspases, which are all critical components of the apoptotic cascade. nih.gov
The structural features of these molecules, such as the presence and position of methoxy (B1213986) groups, can influence their biological activity. In studies of bichalcone analogs, a methoxy group at the C-3 position of the A-ring was found to result in weaker nitric oxide production inhibition activity compared to unsubstituted analogs. nih.gov While direct studies on this compound's growth inhibition and apoptosis induction are not extensively detailed in the provided results, the research on analogous structures suggests that this class of compounds holds potential for cytotoxic and pro-apoptotic effects, warranting further investigation in preclinical cancer models.
Enzyme Modulation and Inhibition Profiles
The potential for isoquinoline derivatives and related structures to act as cholinesterase inhibitors has been an area of significant research interest, particularly in the context of neurodegenerative diseases. nih.gov Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are considered important therapeutic targets. nih.gov Studies on 6-oxygenated β-carboline and β-carbolinium derivatives, which share structural similarities with isoquinolines, have shown that these compounds can inhibit both AChE and BChE. nih.gov Notably, the carbolinium salts of these compounds demonstrate inhibitory activities comparable to established drugs like galantamine and rivastigmine. nih.gov
The interaction of methoxy-containing compounds with metabolic enzymes, particularly cytochrome P-450 (CYP450), has been a subject of study. Research on 8-methoxypsoralen (8-MOP) indicates that it is biotransformed by multiple isozymes of CYP450 into reactive electrophiles. nih.gov This metabolic activation is a critical step in its mechanism of action. The process is influenced by inducers and inhibitors of drug metabolism, demonstrating a clear interaction with these enzyme systems. nih.gov For example, SKF-525A was a potent inhibitor of 8-MOP metabolism in microsomes from phenobarbital-pretreated rats, while α-naphthoflavone was highly effective in microsomes from β-naphthoflavone-pretreated rats. nih.gov
Beyond metabolic enzymes, isoquinoline derivatives have been investigated for their affinity towards other therapeutic targets. A series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives showed good to excellent binding affinities for the sigma-2 receptor, with several analogs demonstrating Ki values in the low nanomolar range (5–6 nM) and high selectivity over the sigma-1 receptor. researchgate.net The sigma-2 receptor is considered a promising target for cancer therapy. researchgate.net The position of methoxy groups on the isoquinoline ring was found to be a key determinant of binding affinity and selectivity. researchgate.net
Understanding the kinetics and mechanism of enzyme inhibition is crucial for drug development. Enzyme inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors, which include competitive and non-competitive types, bind to the enzyme through non-covalent interactions and can dissociate from it. libretexts.org
Competitive inhibition occurs when the inhibitor resembles the substrate and competes for the same active site on the enzyme. libretexts.orgyoutube.com This type of inhibition can be overcome by increasing the substrate concentration. youtube.com Kinetically, a competitive inhibitor increases the Michaelis-Menten constant (Km) of the enzyme but does not affect the maximum reaction velocity (Vmax). nih.gov
Non-competitive inhibition involves the inhibitor binding to a site on the enzyme different from the active site. libretexts.org This binding alters the enzyme's conformation and reduces its catalytic efficiency. In this case, the Vmax is decreased, but the Km remains unchanged. youtube.com
Kinetic studies of a methoxy-naphthyl derivative demonstrated non-competitive inhibition of both AChE and BChE. nih.gov The inhibition constants (Ki) were determined to be 46 nM and 115 nM for AChE and BChE, respectively. nih.gov The analysis of enzyme kinetics can be complex, and factors such as product inhibition, where the product of the enzymatic reaction itself inhibits the enzyme, must be considered for accurate interpretation. researchgate.net
Receptor Binding and Ligand Activity Assays
The affinity of this compound analogs for various molecular targets has been a key area of investigation. Studies on benzamide-isoquinoline derivatives have highlighted the significant role of methoxy groups in determining binding affinity and selectivity for sigma receptors. nih.gov The addition of an electron-donating methoxy group was found to favor affinity for the sigma-2 receptor. nih.gov In one striking example, the addition of a methoxy group at the para-position of the benzamide (B126) phenyl ring of a derivative increased its selectivity for the sigma-2 receptor over the sigma-1 receptor by 631-fold. nih.gov
The affinity of these compounds for sigma receptors has been quantified through binding assays. For a series of analogs with a rigid piperidine (B6355638) spacer, the Ki values for the sigma-2 receptor ranged from 8.7 to 845 nM. researchgate.net Varying the configuration of the methoxy groups on the isoquinoline moiety resulted in Ki values for the sigma-2 receptor between 4.4 and 133 nM. researchgate.net
The table below summarizes the binding affinities of selected isoquinoline analogs for sigma receptors.
| Compound | Spacer | Sigma-2 Ki (nM) |
| Analog Series 1 | Rigid Piperidine | 8.7 - 845 |
| Analog Series 2 | Varied Methoxy Configuration | 4.4 - 133 |
| Analog Series 3 | Varied Carbon Spacer | 0.88 - 15.0 |
Beyond sigma receptors, the affinity of related structures for other receptors has also been explored. For instance, studies on phenalkylamine analogs have determined their affinities for serotonin (B10506) (5-HT) receptors. nih.gov It was generally found that mono-, di-, and trimethoxylation enhance receptor affinity. nih.gov Specifically, methoxyl groups at the 2 and 5 positions were optimal for high affinity. nih.gov This underscores the broad potential of methoxy-substituted compounds to interact with a range of biologically important receptors.
Modulation of Biological Pathways
Investigations into isoquinoline derivatives have revealed their capacity to modulate key signaling pathways implicated in cellular processes, including inflammation and cell growth. Notably, the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades have been identified as prominent targets.
One study on a novel isoquinoline derivative demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages. This inhibition led to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The same compound also decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response. Further research on isoquinoline-1-carboxamide (B73039) derivatives in microglial cells showed that they suppress the production of pro-inflammatory mediators by inhibiting the phosphorylation of MAPKs, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.gov These findings suggest that the anti-inflammatory effects of these isoquinoline analogs are mediated through the downregulation of the MAPK/NF-κB signaling pathway. nih.gov
Similarly, 2-methoxy-4-vinylphenol, a compound with structural similarities to methoxy-substituted isoquinolines, was found to inhibit the translocation of the NF-κB p65 subunit to the nucleus and suppress the phosphorylation of p38, ERK1/2, and JNK. nih.gov This provides further evidence for the role of these pathways as targets for methoxy-containing aromatic compounds.
Table 1: Modulation of Biological Pathways by Isoquinoline Analogs
| Compound Class | Pathway Modulated | Key Findings |
| Isoquinoline Derivative | NF-κB | Inhibited LPS-induced expression, reducing pro-inflammatory cytokine release. |
| Isoquinoline-1-carboxamides | MAPK/NF-κB | Suppressed phosphorylation of ERK1/2, JNK, and p38, leading to reduced pro-inflammatory mediator production. nih.gov |
| 2-methoxy-4-vinylphenol | NF-κB, MAPK | Inhibited NF-κB p65 translocation and phosphorylation of p38, ERK1/2, and JNK. nih.gov |
Exploration of Other Pharmacological Activities
Beyond the modulation of specific cellular pathways, preclinical studies have explored the broader pharmacological potential of isoquinoline derivatives, revealing promising anti-inflammatory, analgesic, and central nervous system activities.
The anti-inflammatory and analgesic properties of isoquinoline derivatives are a significant area of research. A wide range of isoquinoline alkaloids and their synthetic analogs have demonstrated the ability to mitigate inflammation and pain in various preclinical models. For instance, certain quinazoline (B50416) derivatives, which share a heterocyclic scaffold with isoquinolines, have shown potent analgesic and significant anti-inflammatory activities, with some compounds being more effective than the reference drug indomethacin. nih.gov
Studies on phenanthroquinolizidines, a class of alkaloids containing an isoquinoline-like core, have identified compounds like 7-methoxycryptopleurine (B1249294) as potent anti-inflammatory agents both in vitro and in vivo. nih.gov The structure-activity relationship studies within this class have highlighted the importance of specific structural features for their anti-inflammatory and cytotoxic activities. nih.gov Furthermore, some 5-amino nih.govnih.govnih.govtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamides, which are structurally related to isoquinolines, have exhibited very interesting anti-inflammatory properties, while others have shown prevalent analgesic activity.
Table 2: Anti-inflammatory and Analgesic Activity of Isoquinoline-Related Derivatives
| Compound Class | Activity | Key Findings |
| Quinazoline Derivatives | Analgesic, Anti-inflammatory | Some compounds more potent than indomethacin. nih.gov |
| Phenanthroquinolizidines | Anti-inflammatory | 7-methoxycryptopleurine showed potent activity in vitro and in vivo. nih.gov |
| 5-amino nih.govnih.govnih.govtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamides | Anti-inflammatory, Analgesic | Exhibited significant anti-inflammatory or analgesic effects. |
The influence of isoquinoline derivatives on the central nervous system (CNS) is another critical area of investigation. These compounds have been shown to interact with various CNS targets and modulate neuronal activity. Isoquinoline alkaloids, as a class, are known for their diverse bioactivities, including neuroprotective effects. nih.gov
While specific data on this compound is scarce, research on related structures provides some clues. The general structural framework of isoquinoline is present in many neuroactive compounds. The biological activities of isoquinoline alkaloids can range from analgesic effects, as seen with morphine, to other forms of CNS modulation. nih.gov The search for novel isoquinolines as promising drug leads for neurological conditions remains an active area of study in medicinal chemistry.
Table 3: Central Nervous System Activity of Isoquinoline Alkaloids
| Compound Class | Activity | Key Findings |
| Isoquinoline Alkaloids | Neuroprotective | A broad class of compounds with various CNS effects, including neuroprotection. nih.gov |
| Isoquinoline Alkaloids | Analgesic | Morphine is a well-known isoquinoline alkaloid with potent analgesic properties. nih.gov |
Mechanism of Action Elucidation
Molecular Target Identification and Validation
No molecular targets for 1-Methoxy-N-methylisoquinolin-8-amine have been identified or validated.
Cellular Pathway Perturbation Analysis (e.g., Apoptosis, Cell Cycle Regulation, Signaling Cascades)
There are no studies available that analyze the perturbation of cellular pathways, such as apoptosis, cell cycle regulation, or signaling cascades, by this compound.
Biochemical Pathways Influenced by Compound Activity
Information regarding the influence of this compound on any biochemical pathways is not available.
Studies on Membrane Permeability Alteration
There are no published studies investigating the effects of this compound on cell membrane permeability.
Structure Activity Relationship Sar Investigations
Influence of Substituents on Biological Potency and Selectivity
The biological activity of isoquinoline (B145761) derivatives can be significantly altered by the nature and position of various substituents. These modifications can influence the molecule's ability to bind to its target, its metabolic stability, and its pharmacokinetic properties.
The following table summarizes the impact of methoxy (B1213986) group variations on the activity of related isoquinoline compounds.
| Compound Type | Methoxy Group Position | Observed Effect on Biological Activity | Reference |
| Aporphine Alkaloids | C-7 | Influences anti-inflammatory and analgesic effects. | rsc.org |
| Indolo[2,1-a]isoquinolines | Varied | Critical for antitumor activity. | nih.gov |
N-methylation, the addition of a methyl group to a nitrogen atom, is a common strategy in medicinal chemistry that can have profound effects on a compound's properties. wordpress.com For isoquinoline derivatives, N-methylation can alter basicity, lipophilicity, and the ability to form hydrogen bonds. wordpress.com The N-methyl group in 1-Methoxy-N-methylisoquinolin-8-amine is expected to increase the compound's basicity compared to the corresponding primary amine. This change can influence how the molecule interacts with acidic residues in a biological target or its transport across cell membranes.
Modifying the amine group can also lead to significant changes in activity. For example, the synthesis of various 8-aminoquinoline (B160924) derivatives through the Mannich reaction has shown that different amine substituents can impart a range of pharmacological activities, including antipathogenic and antifungal effects. nih.gov The impact of N-methylation is not always predictable; in some amide series, it can lead to an increase in solubility and a decrease in lipophilicity, a counterintuitive effect that is rationalized by conformational changes. rsc.org
The table below illustrates the effects of N-methylation on the physicochemical properties of different chemical classes.
| Chemical Class | Effect of N-Methylation on Solubility | Effect of N-Methylation on Lipophilicity (log D) | Reference |
| Amides (aliphatic acids) | Small increase | Increase | wordpress.com |
| Amides (aromatic acids) | Pronounced increase | Less impact | wordpress.com |
| Sulfonamides | Decrease | Increase | wordpress.comrsc.org |
| Secondary Amines | Little impact | Increase | wordpress.com |
Introducing halogen atoms or other substituents onto the isoquinoline core is another key strategy for modulating biological activity. Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding interactions. researchgate.net For example, investigations into 2,4-difluoro and 3,4-difluoro substituted isoquinolines have demonstrated significantly improved anti-proliferation potential against certain cancer cell lines. nih.gov The position of the halogen is crucial; different isomers can exhibit vastly different activities.
Beyond halogens, a wide variety of other substituents can be introduced at various positions of the isoquinoline ring. The synthesis of diversely functionalized isoquinolines has been a major focus in medicinal chemistry, leading to compounds with a broad spectrum of pharmacological activities. nih.govnih.gov For instance, the introduction of a styryl group at the C-1 position has been explored, as have various substitutions at the C-3 and C-4 positions. nih.gov These modifications can dramatically alter the shape, size, and electronic properties of the molecule, leading to enhanced potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. japsonline.comresearchgate.net For isoquinoline derivatives, QSAR studies have been employed to understand the key molecular features that govern their activity and to predict the potency of new, unsynthesized analogs. japsonline.comresearchgate.netjapsonline.com
These models often use molecular descriptors that quantify various aspects of a molecule's structure, such as its topology, electronic properties, and shape. For example, molecular representation of structure-property relationships (MoRSE) descriptors have been used in QSAR studies of isoquinoline derivatives with inhibitory activity against the AKR1C3 enzyme, which is implicated in cancer. japsonline.comjapsonline.com The resulting QSAR models can provide valuable insights into the SAR of these compounds and guide the design of more potent and selective inhibitors. japsonline.comresearchgate.net
The development of reliable QSAR models is a multi-step process that involves:
Data Set Selection: A series of compounds with known biological activities is chosen.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. japsonline.comresearchgate.net
Successful QSAR models for isoquinoline derivatives have been developed for various biological targets, including dipeptidyl peptidase-4 inhibitors and P-glycoprotein inhibitors. nih.govresearchgate.net
Conformational Analysis and Stereochemical Considerations
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound and its analogs can reveal the preferred spatial arrangement of the substituents, which can influence binding affinity. The introduction of chiral centers, for instance at the C1 position of the isoquinoline ring, adds another layer of complexity and opportunity for improving biological activity. rsc.org The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is a common method to produce chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines, which are found in many biologically active natural products. rsc.org
The stereochemistry of a molecule can have a profound impact on its pharmacological properties. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. For example, in a study of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds, the pure enantiomers were synthesized and tested to understand how their stereochemistry impacted their biological effect. nih.gov This highlights the importance of considering the stereochemical aspects in the design and development of new therapeutic agents based on the isoquinoline scaffold.
Computational Chemistry and in Silico Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For isoquinoline (B145761) derivatives, docking studies have been instrumental in identifying potential biological targets and understanding their binding modes.
Research on various isoquinoline-containing compounds has demonstrated their potential to interact with a range of protein targets. For instance, derivatives of 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine have been investigated as dual inhibitors of PI3K/mTOR, with some compounds showing strong binding affinities with docking scores as low as -10.7 kcal/mol. nih.gov Similarly, molecular docking of amino-oxy-diarylquinoline derivatives against HIV-1 reverse transcriptase has revealed key interactions with amino acid residues like Lys101, His235, and Tyr318, highlighting the structural basis for their inhibitory activity. nih.gov
In the context of cancer therapy, isoquinoline derivatives have been explored as inhibitors of various kinases. Virtual screening and subsequent docking studies identified nih.govnih.govresearchgate.nettriazolo[1,5-b]isoquinolines as a new chemotype for MELK kinase inhibitors. nih.gov These studies are crucial in rationalizing the structure-activity relationships (SAR) and guiding the synthesis of more potent and selective inhibitors. For example, the docking of isoquinoline-tethered quinazoline (B50416) derivatives has aided in the development of compounds with enhanced selectivity for HER2 over EGFR. rsc.org
A hypothetical docking study of 1-Methoxy-N-methylisoquinolin-8-amine would involve preparing the 3D structure of the ligand and docking it into the binding site of a relevant protein target. The results would be analyzed based on the predicted binding energy and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein.
Table 1: Representative Molecular Docking Studies of Isoquinoline Derivatives
| Compound Class | Protein Target | Key Findings |
| 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidines | PI3K/mTOR | Good binding affinities, with some derivatives showing scores of -10.7 kcal/mol. nih.gov |
| nih.govnih.govresearchgate.netTriazolo[1,5-b]isoquinolines | MELK kinase | Identification of a new inhibitor chemotype through consensus virtual screening and docking. nih.gov |
| Amino-oxy-diarylquinolines | HIV-1 Reverse Transcriptase | Interaction with key residues Lys101, His235, and Tyr318. nih.gov |
| Isoquinoline-tethered quinazolines | HER2/EGFR | Enhanced selectivity for HER2 over EGFR. rsc.org |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. This technique is valuable for assessing the conformational stability of a ligand within a protein's binding site and understanding the dynamics of their interaction.
While specific MD simulation studies on this compound are not available, the methodology has been applied to other complex heterocyclic systems to validate docking results and explore the stability of ligand-protein interactions. For example, MD simulations of 5-oxo-imidazoline derivatives targeting polo-like kinase 1 have been used to demonstrate consistent and enduring binding of the ligand throughout the simulation period. samipubco.com Such simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are not apparent from static docking poses.
An MD simulation of a this compound-protein complex would typically involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic trajectories over a period of nanoseconds. Analysis of these trajectories can provide information on the stability of the binding, the flexibility of different parts of the molecule, and the persistence of key intermolecular interactions.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. These methods can provide a deep understanding of a compound's chemical nature.
Studies on isoquinoline and its derivatives have utilized DFT to calculate various molecular properties. For instance, DFT calculations have been used to determine the geometry, vibrational frequencies, and electronic spectra of isoquinoline and 8-hydroxyquinoline (B1678124). researchgate.net Such calculations can also predict reactivity descriptors, which indicate the likely sites for electrophilic and nucleophilic attack. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the charge transfer interactions within the molecule and with its biological target. bohrium.com
For this compound, quantum chemical calculations could elucidate the influence of the methoxy (B1213986) and N-methyl groups on the electronic distribution and reactivity of the isoquinoline ring system. This information is valuable for predicting its metabolic fate and its ability to participate in various chemical reactions.
Table 2: Typical Parameters from Quantum Chemical Calculations of Isoquinoline Derivatives
| Parameter | Significance |
| HOMO-LUMO energy gap | Relates to chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack. |
| Mulliken Atomic Charges | Describes the distribution of electron density over the atoms. |
| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and softness, which predict the overall reactivity of the molecule. |
Virtual Screening and Lead Compound Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
The isoquinoline scaffold has been a subject of interest in virtual screening campaigns to discover novel inhibitors for various diseases. A consensus virtual screening approach, combining docking, shape, and pharmacophore screening, successfully identified nih.govnih.govresearchgate.nettriazolo[1,5-b]isoquinolines as a new class of MELK kinase inhibitors. nih.gov This highlights the power of using multiple computational methods to increase the chances of finding true hits. Similarly, structure-based virtual screening of quinoline-derived libraries has been employed to identify potential inhibitors of SARS-CoV-2 viral entry and replication. nih.gov
A virtual screening campaign to identify compounds structurally related to this compound with potential biological activity would involve screening large compound databases against a specific protein target. The hits from the virtual screen would then be subjected to more rigorous computational analysis, such as detailed docking and MD simulations, before being prioritized for experimental testing. This approach accelerates the early stages of drug discovery by focusing resources on the most promising candidates.
Preclinical Pharmacokinetic and Biotransformation Studies
Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Preclinical Models
While specific ADME data for 1-Methoxy-N-methylisoquinolin-8-amine is not publicly available, the general approach for characterizing isoquinoline (B145761) derivatives involves a series of in vitro and in vivo assays. Isoquinoline alkaloids, a broad class of natural products, exhibit a wide range of pharmacological activities, and their metabolic pathways are actively studied. oup.comnih.govnih.gov
Absorption: The initial assessment of absorption often involves in vitro models such as the Caco-2 permeability assay, which uses a human colon adenocarcinoma cell line to predict intestinal absorption. For a compound like this compound, its moderate lipophilicity, suggested by its structure, would be a key determinant of its passive diffusion across biological membranes. Factors such as P-glycoprotein (P-gp) efflux could also be investigated, as this transporter is known to affect the absorption of various xenobiotics, including some alkaloids. mdpi.com
Distribution: Following absorption, a drug candidate is distributed throughout the body. In preclinical models, typically rodents, the extent of distribution is assessed by measuring the compound's concentration in various tissues (e.g., liver, kidney, brain) at different time points after administration. The volume of distribution (Vd) is a key parameter calculated from these studies, indicating whether the drug is primarily confined to the bloodstream or distributes extensively into tissues. For isoquinoline derivatives, brain penetration is a significant consideration, especially for those being investigated for neurological effects. nih.gov
Metabolism: The biotransformation of a drug is a critical aspect of its disposition. The liver is the primary site of drug metabolism, involving Phase I (functionalization) and Phase II (conjugation) reactions. For isoquinoline alkaloids, common metabolic pathways include O-demethylation, N-demethylation, hydroxylation, and subsequent conjugation with glucuronic acid or sulfate. oup.comnih.gov The metabolism of this compound would likely involve the methoxy (B1213986) and N-methyl groups, potentially leading to the formation of 8-hydroxy-N-methylisoquinolin-8-amine and 1-methoxyisoquinolin-8-amine (B595219), respectively. In vitro studies using liver microsomes or hepatocytes from different species (e.g., rat, dog, human) are employed to predict human metabolism.
Excretion: The final step in the drug's journey is its removal from the body, primarily through urine and feces. Excretion studies in preclinical models involve administering a radiolabeled version of the compound to quantify the amount excreted via different routes over time.
The following table illustrates the type of data that would be generated from preclinical ADME studies for a hypothetical compound with properties similar to an isoquinoline derivative.
| ADME Parameter | In Vitro/In Vivo Model | Illustrative Finding |
| Absorption | Caco-2 Permeability | Moderate to High Permeability |
| Distribution | Rat Tissue Distribution | High concentration in liver and kidneys |
| Metabolism | Human Liver Microsomes | Primarily metabolized by CYP3A4 |
| Excretion | Rat Mass Balance Study | ~60% excreted in feces, ~40% in urine |
Bioanalytical Method Development for Quantitative Analysis in Biological Matrices
Accurate quantification of a drug and its metabolites in biological fluids (e.g., plasma, urine) is essential for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these analyses due to its high sensitivity, selectivity, and speed. youtube.com
The development of a robust and high-throughput LC-MS/MS method is a critical step in the preclinical evaluation of any new chemical entity. youtube.com For this compound, a method would be developed to allow for the rapid analysis of numerous samples generated from pharmacokinetic studies.
The process typically involves:
Sample Preparation: Extraction of the analyte from the biological matrix. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Separation: Utilizing a suitable HPLC or UHPLC column (e.g., C18) to separate the parent drug from its metabolites and endogenous matrix components. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is commonly used. nih.gov
Mass Spectrometric Detection: The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.
The table below presents a hypothetical set of optimized MS/MS parameters for the analysis of this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 189.1 | 158.1 | 25 |
| Internal Standard (e.g., Deuterated analog) | 192.1 | 161.1 | 25 |
While LC-MS/MS is the primary tool for quantitative bioanalysis, gas chromatography-tandem mass spectrometry (GC-MS/MS) can be a valuable complementary technique in metabolomics studies. GC-MS is particularly well-suited for the analysis of volatile and thermally stable small molecules. nih.govrsc.orgmdpi.com For non-volatile compounds like many drug metabolites, chemical derivatization is required to increase their volatility. nih.gov This can provide a different analytical window into the metabolic profile of a compound.
Metabolite Identification and Profiling
Identifying the metabolites of a drug candidate is crucial for understanding its biotransformation pathways and for assessing the potential for pharmacologically active or toxic metabolites. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for this purpose.
The general workflow for metabolite identification includes:
In vitro incubation of the drug with liver microsomes or hepatocytes.
Analysis of the incubation mixture using LC-HRMS.
Comparison of the chromatograms of control and drug-treated samples to identify potential metabolites.
Determination of the elemental composition of the potential metabolites from their accurate mass measurements.
Structural elucidation based on the fragmentation patterns observed in the MS/MS spectra.
For this compound, potential metabolites could include products of O-demethylation, N-demethylation, hydroxylation, and subsequent glucuronidation or sulfation. The table below illustrates potential metabolites that would be investigated.
| Potential Metabolite | Biotransformation | Expected Mass Shift |
| 1-Hydroxy-N-methylisoquinolin-8-amine | O-Demethylation | -14 Da |
| 1-Methoxyisoquinolin-8-amine | N-Demethylation | -14 Da |
| Hydroxylated Metabolite | Hydroxylation | +16 Da |
| Glucuronide Conjugate | Glucuronidation | +176 Da |
Toxicokinetic Data Characterization (excluding toxicity outcomes)
Toxicokinetic studies are conducted to relate the exposure to a drug candidate to its toxicological effects in preclinical safety studies. These studies essentially apply the principles of pharmacokinetics at the higher dose levels used in toxicology studies. The key parameters derived from toxicokinetic data include the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
These parameters help to:
Confirm systemic exposure in toxicology studies.
Assess the dose proportionality of exposure.
Identify potential gender differences in drug disposition.
Support the selection of appropriate doses for further studies.
The data generated is purely quantitative and focuses on exposure levels, without detailing the nature of any toxicities observed.
Advanced Analytical Methodologies for Compound Characterization and Research Support
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-methoxy-N-methylisoquinolin-8-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be required for a complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of related isoquinoline (B145761) and quinoline (B57606) derivatives mdpi.comrsc.org, the expected chemical shifts (δ) are as follows:
Aromatic Protons: The protons on the isoquinoline ring system would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (e.g., doublets, triplets, doublets of doublets) would depend on the electronic effects of the methoxy (B1213986) and N-methylamino substituents.
Methoxy Protons: The three protons of the methoxy group (-OCH₃) at the C1 position would appear as a sharp singlet, likely in the range of δ 3.9-4.2 ppm.
N-Methyl Protons: The three protons of the N-methyl group (-NHCH₃) would also present as a singlet, anticipated to be in the region of δ 2.8-3.0 ppm. The signal for the N-H proton itself would likely be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. For this compound, distinct signals would be expected for each of the 11 carbon atoms in the isoquinoline core, as well as for the methoxy and N-methyl carbons. The anticipated chemical shift ranges, based on data from similar structures, are mdpi.comrsc.org:
Aromatic Carbons: The carbons of the isoquinoline ring would resonate in the downfield region, typically from δ 110 to 160 ppm. The carbon bearing the methoxy group (C1) would be significantly deshielded.
Methoxy Carbon: The carbon of the methoxy group is expected to appear around δ 55-60 ppm slideshare.net.
N-Methyl Carbon: The carbon of the N-methyl group would likely be found in the range of δ 30-35 ppm.
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial.
COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic spin systems.
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbons attached to protons.
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and for confirming the placement of the substituents on the isoquinoline scaffold fxcsxb.com. For instance, an HMBC correlation between the methoxy protons and the C1 carbon would confirm the location of the methoxy group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CHs | 7.0 - 8.5 | 110 - 145 |
| Quaternary Cs | - | 120 - 160 |
| -OCH₃ | 3.9 - 4.2 (s, 3H) | 55 - 60 |
| -NHCH₃ | 2.8 - 3.0 (s, 3H) | 30 - 35 |
| NH | Broad singlet | - |
Note: These are predicted values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques (ESI/APCI Dual MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
ESI/APCI Dual MS: For a molecule like this compound, which contains a basic nitrogen atom, Electrospray Ionization (ESI) would be a highly effective ionization method, typically operating in positive ion mode to produce the protonated molecule [M+H]⁺. Atmospheric Pressure Chemical Ionization (APCI) could also be employed, particularly with a dual source that allows for the analysis of a wide range of compounds. The choice between ESI and APCI can depend on the compound's polarity and thermal stability.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₁₁H₁₂N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the elemental composition.
Fragmentation Analysis: In tandem mass spectrometry (MS/MS) experiments, the [M+H]⁺ ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation of the this compound molecular ion would likely involve the loss of small neutral molecules such as CH₃, OCH₃, and potentially cleavage of the isoquinoline ring system, providing further structural confirmation. Analysis of related isoquinoline alkaloids shows characteristic fragmentation patterns that can aid in identification koreascience.krscielo.br.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value/Information |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| HRMS [M+H]⁺ (calculated) | 189.10224 |
| Major Fragmentation Pathways | Loss of CH₃, loss of OCH₃, cleavage of the isoquinoline ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
N-H Stretch: A secondary amine (N-H) stretch is expected to appear as a single, relatively sharp band in the region of 3300-3500 cm⁻¹ .
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) are found just below 3000 cm⁻¹.
C=C and C=N Stretches: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds of the isoquinoline ring will be observed in the 1500-1650 cm⁻¹ region.
C-O Stretch: The characteristic C-O stretching vibration of the methoxy group is expected in the region of 1200-1250 cm⁻¹ (for aryl ethers) and around 1020-1075 cm⁻¹.
N-H Bend: An N-H bending vibration may be observed around 1550-1650 cm⁻¹.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H Stretch | < 3000 | Medium |
| C=C, C=N Stretches (aromatic) | 1500 - 1650 | Medium to Strong |
| C-O Stretch (aryl ether) | 1200 - 1250 | Strong |
| C-N Stretch | 1250 - 1335 | Medium |
Chromatographic Separations (UPLC, HPLC) for Purity and Compound Isolation
Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures or natural sources. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for the analysis and purification of isoquinoline derivatives.
UPLC and HPLC: UPLC offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC due to the use of smaller stationary phase particles (typically < 2 µm) tandfonline.com. For the analysis of this compound, a reversed-phase method would likely be employed.
Stationary Phase: A C18 column is a common choice for the separation of isoquinoline alkaloids koreascience.krnih.gov.
Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The addition of a small amount of an acid, like formic acid or trifluoroacetic acid, to the mobile phase is often used to improve peak shape and resolution for basic compounds like amines by ensuring their protonation koreascience.kr.
Detection: Detection can be achieved using a UV detector, as the isoquinoline ring system is UV-active, or a mass spectrometer for more sensitive and specific detection (LC-MS).
The retention time of the compound under a specific set of chromatographic conditions serves as an identifying characteristic and the peak area can be used for quantification to determine the purity of the sample. For preparative HPLC, the same principles apply but on a larger scale to enable the isolation of the pure compound.
Table 4: Typical Chromatographic Conditions for the Analysis of Isoquinoline Derivatives
| Parameter | Typical Conditions |
| Technique | UPLC or HPLC |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% Formic Acid |
| Detection | UV (e.g., at 254 nm) or Mass Spectrometry (ESI-MS) |
Medicinal Chemistry and Drug Discovery Perspectives
Isoquinoline (B145761) Derivatives as Lead Compounds in Drug Discovery
The isoquinoline scaffold is widely regarded as a "privileged structure" in medicinal chemistry. nih.govnih.gov This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a diverse range of pharmacological activities. The inherent structural features of the isoquinoline ring system, including its aromaticity, rigidity, and the presence of a nitrogen atom which can be protonated, allow for a variety of interactions with biological macromolecules such as enzymes and receptors.
Naturally occurring isoquinoline alkaloids, found in numerous plant families like Papaveraceae and Berberidaceae, have a long history of use in traditional medicine and have served as the starting point for the development of modern pharmaceuticals. nih.govresearchgate.net These natural products showcase a remarkable structural diversity and a broad range of biological effects, including analgesic, antimicrobial, anticancer, and anti-inflammatory properties. nih.govwisdomlib.org The proven therapeutic relevance of these natural alkaloids has cemented the isoquinoline core as a valuable template for the design of new lead compounds in drug discovery programs. nih.gov
The significance of the isoquinoline scaffold is underscored by the wide array of biological activities demonstrated by its derivatives. These include, but are not limited to:
Anticancer: Many isoquinoline derivatives have shown potent cytotoxic activity against various cancer cell lines. wisdomlib.orgnih.gov
Antimicrobial: The scaffold is a key component in compounds exhibiting antibacterial, antifungal, and antiviral properties. wisdomlib.orgarabjchem.org
Anti-inflammatory: Certain derivatives have demonstrated the ability to modulate inflammatory pathways. wisdomlib.org
Neuropharmacological: The isoquinoline framework is present in molecules that act on the central nervous system, including analgesics and agents for neurodegenerative diseases. nih.gov
This wide range of activities makes the isoquinoline scaffold an attractive starting point for medicinal chemists. By using the isoquinoline core as a template, researchers can design and synthesize libraries of novel compounds with the potential to address a multitude of therapeutic needs.
Development of Novel Therapeutic Agents based on the Isoquinoline Scaffold
The journey from a lead compound to a clinically effective therapeutic agent is a complex process of molecular refinement. The versatile nature of the isoquinoline scaffold has allowed for its successful incorporation into a number of approved drugs and clinical candidates for a variety of diseases. nih.govrsc.org The development of these agents often involves modifying the basic isoquinoline structure to optimize its pharmacological profile.
Several notable therapeutic agents have been developed from the isoquinoline scaffold, highlighting its therapeutic versatility. For instance, the tetrahydroisoquinoline moiety is a key structural feature in the antihypertensive drug quinapril (B1585795) and the anesthetic dimethisoquin . wikipedia.org Furthermore, the antiretroviral drug saquinavir incorporates an isoquinolyl functional group, demonstrating the scaffold's utility in combating viral infections. wikipedia.org
The development of anticancer agents based on the isoquinoline framework is a particularly active area of research. nih.gov Scientists have synthesized numerous derivatives and evaluated their efficacy against various tumor cell lines, leading to the identification of potent lead molecules that act through diverse mechanisms such as inhibiting cell proliferation, inducing apoptosis, and preventing DNA replication. nih.govsemanticscholar.org
A prime example of the development of a therapeutic agent from this scaffold is the muscle relaxant atracurium and its single isomer, cisatracurium . wikipedia.org These drugs are isoquinolinium-based neuromuscular blocking agents used in surgery. Their development showcases how modifications to the isoquinoline core can lead to drugs with specific and desirable pharmacological properties.
The following table provides examples of therapeutic areas where isoquinoline-based compounds have been investigated or are in use:
| Therapeutic Area | Example Compound Class/Drug | Primary Mechanism of Action (if known) |
| Oncology | Tetrahydroisoquinoline derivatives | Inhibition of tubulin polymerization, apoptosis induction |
| Infectious Diseases | Saquinavir | HIV-1 protease inhibition |
| Cardiovascular | Quinapril, Papaverine (B1678415) | ACE inhibition, Vasodilation |
| Anesthesiology | Atracurium, Cisatracurium, Dimethisoquin | Neuromuscular blockade, Local anesthesia |
| Neurodegenerative Diseases | Apomorphine | Dopamine receptor agonism |
This table illustrates the broad applicability of the isoquinoline scaffold in the development of novel therapeutics across a range of diseases.
Strategies for Enhancing Efficacy and Specificity through Chemical Modification
Once a lead compound with a desired biological activity is identified, the next crucial step in drug development is to optimize its properties through chemical modification. The goal is to enhance its efficacy, improve its selectivity for the target, and optimize its pharmacokinetic profile. For isoquinoline derivatives, several strategies are employed to achieve these objectives.
Structure-Activity Relationship (SAR) Studies: A cornerstone of medicinal chemistry, SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. For the isoquinoline scaffold, modifications can be made at various positions of the bicyclic ring system, as well as on any substituent groups. For example, studies have shown that the nature and position of substituents on the isoquinoline ring can significantly influence the anticancer activity of the resulting compounds. nih.gov These studies provide valuable insights into the key structural features required for biological activity and guide the design of more potent and selective analogs.
Fragment-Based Drug Discovery (FBDD): This modern approach to drug discovery involves screening small, low-molecular-weight chemical fragments for binding to a biological target. researchoutreach.org Once fragments that bind are identified, they can be grown or linked together to create more potent lead compounds. The isoquinoline scaffold itself can be considered a large fragment, and smaller fragments can be used to probe its interactions with a target protein. For instance, a fragment-based approach has been successfully used to design isoquinoline derivatives as potent kinase inhibitors for the treatment of inflammatory diseases like rheumatoid arthritis. researchoutreach.org
Scaffold Hopping: This strategy involves replacing the core molecular scaffold of a known active compound with a different, but structurally related, scaffold in order to discover new lead compounds with improved properties. The isoquinoline ring system has been used as a replacement scaffold to develop novel allosteric HIV-1 integrase inhibitors (ALLINIs). nih.gov This approach led to the discovery of lead compounds with potent antiviral activity, including against resistant strains. nih.gov
Rational Drug Design: Aided by computational tools and a deep understanding of the biological target, rational drug design allows for the creation of molecules with a high affinity and specificity for their intended target. For isoquinoline-based drugs, this can involve designing molecules that fit precisely into the active site of an enzyme or the binding pocket of a receptor. This approach was instrumental in the design of neuromuscular blocking agents like pancuronium, which, although a steroid derivative, provides a model for the rational design of receptor-targeted drugs, a principle applicable to isoquinoline-based agents. wikipedia.org
The following table summarizes some of the chemical modification strategies and their intended outcomes for isoquinoline derivatives:
| Modification Strategy | Key Objective(s) | Example Application |
| Substitution on the isoquinoline ring | Enhance potency, improve selectivity, modulate solubility | Development of antitumor agents |
| Introduction of flexible or rigid side chains | Optimize binding to the target, improve pharmacokinetic properties | Design of kinase inhibitors |
| Quaternization of the nitrogen atom | Enhance interaction with anionic sites on targets | Neuromuscular blocking agents |
| Bioisosteric replacement | Improve metabolic stability, enhance oral bioavailability | General drug design |
Through these and other medicinal chemistry strategies, the inherent potential of the isoquinoline scaffold can be harnessed and refined to produce novel therapeutic agents with enhanced efficacy and specificity, ultimately contributing to the advancement of human health.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the isoquinoline core .
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., methoxy group planarity with the aromatic system) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₁H₁₂N₂O⁺; calculated m/z 189.1022).
How can researchers resolve contradictions in reported biological activity data between this compound and its structural analogs?
Q. Advanced
- Structural benchmarking : Compare IC₅₀ values against analogs like 8-Chloro-1-methoxyisoquinoline (antimicrobial) and 5-Ethyl-6-methoxyquinolin-8-amine (antimalarial) to isolate substituent effects .
- Assay standardization : Control variables (e.g., cell lines, solvent systems) to minimize discrepancies. For example, cytotoxicity in HeLa cells may differ from MCF-7 due to metabolic variations.
- Computational modeling : Use DFT or molecular docking to predict binding affinities to targets (e.g., topoisomerase II) and validate experimentally .
What strategies improve yield and selectivity in multi-step syntheses of this compound?
Q. Advanced
- Stepwise protection : Temporarily protect the amine group during methoxy installation (e.g., using Boc anhydride) to prevent unwanted side reactions .
- Catalytic optimization : Employ Pd/C or Raney Ni for selective hydrogenation of intermediates.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for methoxy group introduction .
How do substituent modifications at positions 1 and 8 influence the compound’s pharmacological activity?
Q. Structure-Activity Relationship (Advanced)
- Position 1 (methoxy) : Electron-donating groups enhance π-π stacking with aromatic residues in enzyme active sites, improving binding (e.g., antimalarial activity increases with methoxy vs. chloro) .
- Position 8 (N-methyl amine) : Methylation reduces polarity, enhancing blood-brain barrier penetration but may decrease solubility. Compare with unmodified analogs (e.g., 8-amino derivatives) for solubility-bioavailability trade-offs .
What storage conditions stabilize this compound, and how does degradation affect experimental reproducibility?
Q. Basic
- Storage : Store at 2–8°C in amber vials under inert gas (Ar) to prevent oxidation. Avoid aqueous solutions; use anhydrous DMSO for stock solutions .
- Degradation markers : Monitor via HPLC for byproducts (e.g., demethylation at position 1 or oxidation to nitroso derivatives).
How can researchers design experiments to validate the compound’s mechanism of action in enzyme inhibition assays?
Q. Advanced
- Kinetic studies : Measure values using Lineweaver-Burk plots for competitive/non-competitive inhibition.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm target engagement .
- Mutagenesis : Engineer enzyme active sites (e.g., replacing key residues like Tyr505 in kinases) to assess binding specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
